molecular formula C8H3Br2ClN2 B13136526 5,7-Dibromo-4-chloroquinazoline

5,7-Dibromo-4-chloroquinazoline

Cat. No.: B13136526
M. Wt: 322.38 g/mol
InChI Key: MMNLQFHOBYVSOC-UHFFFAOYSA-N
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Description

5,7-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative. Quinazolines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and allows for various chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction produces 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to yield 2-aryl-4-chloro-6,8-dibromoquinazolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar synthetic routes. The use of efficient halogenating agents and optimized reaction conditions ensures high yields and purity of the final product. Metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are also employed to introduce various substituents onto the quinazoline scaffold .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-4-chloroquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkoxides, and thiols. Reaction conditions often involve the use of polar solvents and mild bases.

    Cross-Coupling Reactions: Reagents such as arylboronic acids, terminal alkynes, and palladium or copper catalysts are used.

Major Products Formed

Scientific Research Applications

5,7-Dibromo-4-chloroquinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents, antimicrobial agents, and antiviral agents.

    Material Science: The compound is used in the synthesis of novel materials with photophysical properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-4-chloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. For example, quinazoline derivatives are known to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interfere with nucleic acid synthesis and protein function, leading to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure contributes to its potent biological activities and makes it a valuable scaffold in drug discovery and material science .

Properties

Molecular Formula

C8H3Br2ClN2

Molecular Weight

322.38 g/mol

IUPAC Name

5,7-dibromo-4-chloroquinazoline

InChI

InChI=1S/C8H3Br2ClN2/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H

InChI Key

MMNLQFHOBYVSOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CN=C2Cl)Br)Br

Origin of Product

United States

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